molecular formula C11H11NOS B11767809 7-Methoxy-3-methylquinoline-2-thiol

7-Methoxy-3-methylquinoline-2-thiol

Cat. No.: B11767809
M. Wt: 205.28 g/mol
InChI Key: MNNMKKIMRCFSPH-UHFFFAOYSA-N
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Description

7-Methoxy-3-methylquinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 7th position, a methyl group at the 3rd position, and a thiol group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methylquinoline-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacobs reaction is a classical method used for the construction of quinoline derivatives. This reaction involves the condensation of aniline with ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the methoxy, methyl, and thiol groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methylquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methylquinoline-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-methylquinoline-3-carboxylic acid
  • 7-Methoxy-2-methylquinoline
  • 7-Methoxy-3-methylquinoline

Uniqueness

7-Methoxy-3-methylquinoline-2-thiol is unique due to the presence of the thiol group at the 2nd position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of methoxy, methyl, and thiol groups in the quinoline core enhances its potential as a versatile building block for drug discovery and industrial applications .

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

7-methoxy-3-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C11H11NOS/c1-7-5-8-3-4-9(13-2)6-10(8)12-11(7)14/h3-6H,1-2H3,(H,12,14)

InChI Key

MNNMKKIMRCFSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)NC1=S

Origin of Product

United States

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